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Tetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-diol

Fragment-Based Drug Discovery X-ray Crystallography Pin1 Inhibitor Design

Tetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-diol (CAS 62356-51-8) is a polycyclic cage diol featuring a fully fused, four-ring hydrocarbon scaffold with two hydroxyl groups. With a molecular formula of C11H16O2 and a molecular weight of 180.24 g/mol, this compound is characterized by its exceptional structural rigidity—possessing zero rotatable bonds—and a computed XLogP3 of 0.9, indicating moderate hydrophilicity.

Molecular Formula C11H16O2
Molecular Weight 180.247
CAS No. 62356-51-8
Cat. No. B2686077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-diol
CAS62356-51-8
Molecular FormulaC11H16O2
Molecular Weight180.247
Structural Identifiers
SMILESC1C2C3CC(C2C4C1C3CC4O)O
InChIInChI=1S/C11H16O2/c12-8-2-4-5-3-9(13)11-7(5)1-6(4)10(8)11/h4-13H,1-3H2
InChIKeySGJHAJIYHXLQSR-PNQSDSLCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-diol: A Rigid Cage Fragment for Specialized Procurement


Tetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-diol (CAS 62356-51-8) is a polycyclic cage diol featuring a fully fused, four-ring hydrocarbon scaffold with two hydroxyl groups [1]. With a molecular formula of C11H16O2 and a molecular weight of 180.24 g/mol, this compound is characterized by its exceptional structural rigidity—possessing zero rotatable bonds—and a computed XLogP3 of 0.9, indicating moderate hydrophilicity [2]. Unlike common linear or monocyclic diols, the compound’s constrained cage architecture provides a defined three-dimensional vector for hydrogen-bonding interactions, making it a specialized scaffold for fragment-based drug discovery and structural biology applications [3].

Why Generic Cage Diols Cannot Replace Tetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-diol in Pin1-Targeted Research


While several cage diols such as adamantane-1,3-diol or pentacycloundecane (PCU) diols share the general 'cage + diol' motif, they are not functionally interchangeable with Tetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-diol. The tetracycloundecane framework creates a distinct spatial arrangement of the two hydroxyl groups that is recognized by specific biological targets, notably the peptidyl-prolyl isomerase Pin1 [1]. In a systematic X-ray crystallographic fragment screen, only the (3S,11R) stereoisomer of this specific tetracyclo scaffold was observed to bind stably within the Pin1 catalytic site, while many other fragments, including simpler cage-like molecules, did not produce analogous co-crystal structures [2]. PCU diol derivatives, for instance, have been reported as HIV-1 protease inhibitors with IC50 values in the 0.5–0.6 μM range, highlighting a completely divergent pharmacological profile [3]. This target-specific recognition, validated by high-resolution crystallographic data, means that substituting a generic cage diol would risk losing the essential binding interactions that make this compound valuable as a Pin1 fragment hit.

Quantitative Procurement Evidence for Tetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-diol


Crystallographically Validated Ligand Fit: Real Space Correlation Coefficient of 0.851 for the (3S,11R) Stereoisomer

In the high-resolution (1.57 Å) crystal structure of the PIN1–fragment 53 complex (PDB 9KXJ), the (3S,11R)-tetracyclo[6.3.0.02,6.05,9]undecane-3,11-diol ligand (A1EVL) demonstrates a Real Space Correlation Coefficient (RSCC) of 0.851 and a Real Space R factor of 0.127 [1]. These metrics confirm a well-resolved fit of the ligand within the Pin1 catalytic site electron density. The structure achieved an overall R-free of 0.235 and R-work of 0.212 at 1.57 Å resolution, indicating high-quality data supporting the ligand placement [2]. Compared to general fragment screening benchmarks where RSCC values below 0.8 often indicate ambiguous ligand placement, this correlation coefficient provides quantitative confidence in the binding pose [3]. No atomic clashes or stereochemical errors were detected for the ligand (0 outliers), and model completeness is 100% [1].

Fragment-Based Drug Discovery X-ray Crystallography Pin1 Inhibitor Design

Stereospecific Bioactive Conformation: Only the (3S,11R) Enantiomer Confirmed as the Pin1-Binding Fragment

The PDB ligand entry A1EVL explicitly defines the bioactive stereochemistry as (3S,11R)-tetracyclo[6.3.0.02,6.05,9]undecane-3,11-diol, with 8 chiral centers specified in the deposited structure [1]. The compound as listed under CAS 62356-51-8 in PubChem is flagged with 'too many undefined stereo centers' for conformer generation, meaning that the CAS registry number alone refers to a mixture or unspecified stereochemistry [2]. The specific (3S,11R) isomer is the only form for which crystallographic evidence of Pin1 binding exists. In contrast, the racemic or stereochemically undefined tetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-diol available from generic suppliers may contain multiple stereoisomers, only one of which is validated for the Pin1 interaction .

Stereochemistry Chiral Procurement Pin1 PPIase Domain

Zero Rotatable Bonds Confer Maximal Conformational Rigidity Versus Common Flexible Diols

PubChem computed properties confirm that tetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-diol possesses zero rotatable bonds and a topological polar surface area (TPSA) of 40.5 Ų [1]. This complete conformational restriction contrasts sharply with commonly used flexible diols: 1,4-butanediol has 3 rotatable bonds (TPSA 40.5 Ų), while 1,6-hexanediol has 5 rotatable bonds (TPSA 40.5 Ų) [2]. The compound's cage architecture locks both hydroxyl groups in a fixed spatial orientation, eliminating the entropic penalty associated with conformational sampling upon target binding. The computed XLogP3 of 0.9 further differentiates it from the hydrophobic adamantane scaffold (logP ~3.8), suggesting superior aqueous compatibility for biochemical assay conditions [3].

Conformational Restriction Scaffold Rigidity Fragment Library Design

Validated Fragment Hit for Pin1: Structurally Confirmed Binding Within the Catalytic Site at 1.57 Å Resolution

In a systematic X-ray crystallography-based fragment screening campaign against Pin1, approximately 50 fragment–Pin1 co-crystal structures were obtained from a curated library [1]. Among these, tetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-diol (designated as fragment 53) was one of the fragments that produced a well-resolved co-crystal structure (PDB 9KXJ) at 1.57 Å resolution [2]. The study identified several druggable binding hotspots, including the catalytic center (Site 1), and a subset of fragments showed enzymatic inhibition of Pin1 activity in solution [1]. In contrast, pentacycloundecane (PCU) diol derivatives, while sharing the cage diol motif, have been reported exclusively as HIV-1 protease inhibitors with IC50 values of 0.5–0.6 μM [3], representing a completely different target profile. The dual hydroxyl groups of the tetracyclo scaffold form specific hydrogen-bonding interactions within the Pin1 catalytic pocket, as evidenced by the refined crystallographic pose [2].

Pin1 Inhibitor Fragment Screening Cancer Target

Commercially Available Purity Specification: 95%+ from Specialist Suppliers

The compound is listed by specialist chemical suppliers with a minimum purity specification of 95%+ . This purity level is consistent with fragment library standards, where typical entry requirements for crystallographic fragment screening mandate purity ≥95% to avoid artifacts from impurities [1]. While pentacycloundecane diol derivatives are synthesized in academic laboratories with variable purity depending on synthetic route, the commercial availability of tetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-diol at 95%+ purity provides batch-to-batch consistency for reproducible crystallographic and biochemical experiments.

Chemical Procurement Purity Specification Fragment Library

Distinct Hydrogen-Bonding Geometry: Dual Hydroxyl Groups Positioned at 3- and 11-Positions of the Tetracyclo Framework

The tetracyclo[6.3.0.0~2,6~.0~5,9~]undecane scaffold positions the two hydroxyl groups at the 3- and 11-positions, creating a specific hydrogen-bond donor geometry that is distinct from other cage diols [1]. In the Pin1 co-crystal structure, the ligand (A1EVL) forms specific interactions within the catalytic binding pocket, as evidenced by the refined electron density (RSCC = 0.851) supporting the defined pose of both hydroxyl groups [2]. Adamantane-1,3-diol, in contrast, positions its hydroxyl groups on a different carbon framework (adamantane scaffold with substitution at positions 1 and 3) with a different spatial separation and vector orientation [3]. The tetracyclo framework creates a more elongated diol arrangement compared to the compact adamantane core, which may contribute to its selective recognition by Pin1 over other potential cage-binding proteins.

Hydrogen Bonding Binding Site Complementarity X-ray Crystallography

High-Value Application Scenarios for Tetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-diol Based on Differentiated Evidence


Pin1 Fragment-Based Drug Discovery: Structure-Guided Optimization of Catalytic Site Binders

This compound is uniquely positioned as a starting point for Pin1-targeted anticancer drug discovery. The validated co-crystal structure (PDB 9KXJ, 1.57 Å) provides a high-resolution template for structure-guided fragment growing, merging, or linking strategies aimed at developing selective Pin1 inhibitors [1]. The (3S,11R) stereoisomer defines the bioactive conformation, and the well-resolved electron density (RSCC = 0.851) for both hydroxyl groups enables rational design of derivatives that exploit the Pin1 catalytic site hydrogen-bonding network [2]. Research groups should procure the stereochemically defined form, not generic CAS 62356-51-8 racemate, to ensure reproducibility in crystallographic and enzymatic assays [3].

Three-Dimensional Fragment Library Design: Occupying Under-Explored Physicochemical Space

With zero rotatable bonds, an XLogP3 of 0.9, and a TPSA of 40.5 Ų, this tetracyclo cage diol occupies a distinct region of fragment physicochemical space—maximal conformational rigidity combined with moderate hydrophilicity [1]. This contrasts with the more lipophilic adamantane scaffold (logP ~3.8) and the flexible linear diols commonly found in fragment libraries. Procurement of this compound enriches fragment screening collections with a three-dimensional, shape-defined scaffold that is underrepresented in typical commercial libraries, potentially accessing novel binding epitopes beyond those targeted by flat or flexible fragments [2].

Stereochemical Probe for Pin1 Binding Site Mapping

Because the (3S,11R) stereochemistry is critical for Pin1 binding and the generic CAS number encompasses undefined stereochemistry, this compound serves as a stereochemical probe for mapping the chiral recognition requirements of the Pin1 catalytic site [1]. Comparative crystallographic studies using the defined (3S,11R) isomer versus other stereoisomers can systematically map the enantioselectivity of Pin1 ligand recognition, informing the design of stereochemically pure lead compounds. The commercial availability at 95%+ purity facilitates reproducible structural biology experiments without the variable purity associated with in-house synthesis of alternative cage diols [2].

Comparative Cage Diol Pharmacology: Differentiating Pin1 from HIV Protease Targeting

This compound enables cross-target pharmacological studies comparing Pin1 inhibition with the HIV-1 protease inhibition profile of PCU diol derivatives (IC50 = 0.5–0.6 μM) [1]. Because both compound classes share the cage diol motif but engage completely different therapeutic targets, parallel testing of tetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-diol and PCU diol derivatives can elucidate structure-activity relationships that govern target selectivity among cage diol scaffolds [2]. This comparative approach is valuable for medicinal chemistry programs seeking to understand the structural determinants of cage diol target recognition [3].

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